Emtricitabine-2'-o-glucuronide

描述

Emtricitabine-2’-O-glucuronide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV infection. Emtricitabine is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA. The glucuronide conjugate, Emtricitabine-2’-O-glucuronide, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-2’-O-glucuronide involves the glucuronidation of emtricitabine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer at a pH suitable for enzyme activity, often around pH 7.4. The reaction mixture is incubated at 37°C to facilitate the enzymatic conversion.

Industrial Production Methods: In an industrial setting, the production of Emtricitabine-2’-O-glucuronide can be scaled up using bioreactors that provide optimal conditions for the enzymatic reaction. The process involves the continuous addition of emtricitabine and UDPGA to the bioreactor, with careful control of pH, temperature, and agitation to maximize yield. The product is then purified using chromatographic techniques to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions: Emtricitabine-2’-O-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the parent compound, emtricitabine.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by β-glucuronidase in an aqueous buffer at a slightly acidic pH (around pH 5.0) and a temperature of 37°C.

Conjugation: The formation of Emtricitabine-2’-O-glucuronide involves UDPGA and UGT enzymes under physiological conditions.

Major Products:

Hydrolysis: The major product is emtricitabine.

Conjugation: The major product is Emtricitabine-2’-O-glucuronide.

科学研究应用

Pharmacokinetic Studies

Emtricitabine-2'-O-glucuronide is primarily studied in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion (ADME) of emtricitabine. Its formation is crucial for determining how the drug behaves within the body, including:

- Metabolic Pathways : Investigating how emtricitabine is metabolized into its glucuronide form helps elucidate the drug's overall metabolic pathways .

- Excretion Profiles : Studies show that approximately 4% of an emtricitabine dose is excreted as this compound .

Drug Interaction Studies

Research on drug interactions involving this compound focuses on how other medications may affect its glucuronidation process. This is critical for:

- Optimizing Combination Therapies : Understanding potential interactions can inform clinicians about necessary adjustments in therapy to avoid adverse effects or therapeutic failures .

Toxicology Studies

Evaluating the safety and potential toxicity of emtricitabine and its metabolites includes:

- Assessment of Adverse Effects : Monitoring levels of this compound can help identify any toxicological concerns associated with high concentrations of emtricitabine .

Clinical Research

In clinical settings, measuring levels of this compound can provide insights into:

- Therapeutic Drug Monitoring : This metabolite serves as a biomarker for assessing drug exposure and elimination profiles in patients undergoing antiretroviral therapy .

- Dosing Regimen Optimization : By understanding how quickly emtricitabine is metabolized and eliminated, healthcare providers can tailor dosing regimens to improve efficacy and minimize toxicity .

Comparative Analysis with Other Metabolites

This compound can be compared with other metabolites such as lamivudine-2'-O-glucuronide and tenofovir-2'-O-glucuronide. Below is a summary table highlighting key differences:

| Metabolite | Formation Process | Primary Function | Therapeutic Activity |

|---|---|---|---|

| This compound | Glucuronidation of emtricitabine | Facilitates excretion | None |

| Lamivudine-2'-O-glucuronide | Glucuronidation of lamivudine | Facilitates excretion | None |

| Tenofovir-2'-O-glucuronide | Glucuronidation of tenofovir | Facilitates excretion | None |

Case Studies and Research Findings

Recent studies have highlighted the importance of monitoring this compound levels in various populations:

- A study involving patients with renal impairment demonstrated altered pharmacokinetics for emtricitabine, emphasizing the need for careful monitoring of its metabolites to avoid toxicity .

- Clinical trials assessing the efficacy of combination therapies have shown that understanding the metabolic profile, including levels of this compound, can influence treatment outcomes significantly .

作用机制

Emtricitabine-2’-O-glucuronide itself does not exhibit antiviral activity. Instead, it serves as a metabolite that facilitates the excretion of emtricitabine. The parent compound, emtricitabine, exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Emtricitabine is phosphorylated intracellularly to its active triphosphate form, which competes with the natural substrate deoxycytidine triphosphate. This incorporation into the viral DNA chain results in chain termination and inhibition of viral replication.

相似化合物的比较

Lamivudine-2’-O-glucuronide: A metabolite of lamivudine, another nucleoside reverse transcriptase inhibitor.

Tenofovir-2’-O-glucuronide: A metabolite of tenofovir, a nucleotide reverse transcriptase inhibitor.

Comparison:

Emtricitabine-2’-O-glucuronide vs. Lamivudine-2’-O-glucuronide: Both metabolites are formed through glucuronidation and facilitate the excretion of their respective parent compounds. emtricitabine has a fluorine atom at the 5-position of the cytosine ring, which enhances its potency and resistance profile compared to lamivudine.

Emtricitabine-2’-O-glucuronide vs. Tenofovir-2’-O-glucuronide: While both metabolites are involved in the excretion of their parent compounds, emtricitabine and tenofovir differ in their chemical structures and mechanisms of action. Emtricitabine is a nucleoside analogue, whereas tenofovir is a nucleotide analogue. This difference influences their pharmacokinetic properties and clinical use.

Emtricitabine-2’-O-glucuronide plays a crucial role in the metabolism and excretion of emtricitabine, contributing to the overall pharmacokinetic profile of the drug. Its study is essential for understanding the disposition and safety of emtricitabine in clinical settings.

生物活性

Emtricitabine-2'-O-glucuronide (also referred to as Emtricitabine glucuronide) is a metabolite of the antiretroviral drug emtricitabine, primarily used in the treatment of HIV-1. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, and potential antiviral properties through detailed research findings and case studies.

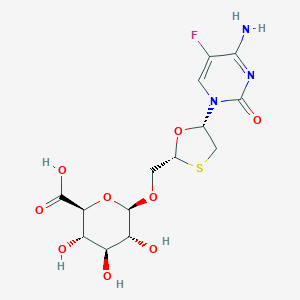

Chemical Structure and Formation

This compound is formed via a glucuronidation reaction , where emtricitabine is conjugated with glucuronic acid. This process is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily in the liver and kidneys. The chemical structure can be represented as with a molecular weight of approximately 445.35 g/mol . The reaction can be summarized as follows:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it accounts for about 4% of the total excreted dose of emtricitabine . While it is not considered an active therapeutic agent against HIV, its formation enhances the solubility and renal excretion of emtricitabine, thus influencing its overall pharmacological efficacy.

Table 1: Pharmacokinetic Parameters of Emtricitabine and Its Metabolites

| Parameter | Emtricitabine | This compound |

|---|---|---|

| Molecular Weight | 247.26 g/mol | 445.35 g/mol |

| % Excreted as Metabolite | 4% | N/A |

| Primary Elimination Route | Renal | Renal |

| Formation Enzyme | UGT | UGT |

Biological Activity

The biological activity of this compound is primarily linked to its role as a metabolite rather than a direct antiviral agent. Studies indicate that while Emtricitabine effectively inhibits HIV-1 reverse transcriptase, its glucuronidated form exhibits significantly reduced activity against this enzyme .

Potential Antiviral Properties

Emerging research suggests that this compound may possess some antiviral activity against other viruses, such as hepatitis B virus (HBV) and hepatitis C virus (HCV). In vitro studies have demonstrated that it can inhibit the replication of these viruses, although further investigation is needed to confirm its efficacy and safety in vivo .

Case Studies and Clinical Implications

Clinical studies have highlighted the importance of understanding this compound's role in drug interactions and pharmacokinetics. For instance, emtricitabine has shown low potential for interactions with cytochrome P450 enzymes, indicating that its metabolites are primarily eliminated through renal pathways without significant interference from other drugs .

Table 2: Summary of Clinical Findings on Emtricitabine

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLILDKWVMCMYID-ANAKBQEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438762 | |

| Record name | Emtricitabine O-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152128-78-4 | |

| Record name | Emtricitabine-2'-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine O-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMTRICITABINE-2'-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。